(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride
Description
Properties
Molecular Formula |
C11H23ClN2O4 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1 |
InChI Key |
AFFYUUQZLRMAKG-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Protection of the α-Amine Group
The selective protection of the α-amine in L-lysine is achieved using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. In a representative procedure, L-lysine is dissolved in a water-THF mixture (4:1 v/v), and the pH is adjusted to 12 using aqueous sodium hydroxide. Boc₂O is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature. The α-amine reacts preferentially due to its lower pKa (~9) compared to the ε-amine (~10.5), ensuring selective Boc protection. The product, (S)-2-((tert-butoxycarbonyl)amino)-5-aminopentanoic acid, is isolated via acid precipitation (pH 5.6 with HCl) and purified by ion-exchange chromatography, yielding 93%.
Table 1: Reaction Conditions for α-Amine Protection
Esterification of the Carboxylic Acid
The Boc-protected lysine undergoes esterification to convert the carboxylic acid to a methyl ester. A modified protocol involves treating the intermediate with thionyl chloride (SOCl₂) in methanol. Boc-protected lysine is suspended in methanol, and SOCl₂ is added dropwise at 0°C. The mixture is refluxed for 4 hours, during which the carboxylic acid is converted to the methyl ester, and the ε-amine is protonated by generated HCl, forming the hydrochloride salt. Evaporation under vacuum yields (S)-methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride as a crystalline solid with 92.5% purity.
Table 2: Esterification Parameters
| Parameter | Details |
|---|---|
| Reagents | Boc-protected lysine, SOCl₂, MeOH |
| Temperature | 0°C (initial), reflux (65°C) |
| Reaction Time | 4 hours |
| Yield | 92.5% |
Optimization of Reaction Parameters
Solvent Systems
The choice of solvent significantly impacts reaction efficiency. A THF-water mixture (4:1) optimizes Boc protection by balancing reagent solubility and pH control. For esterification, anhydrous methanol ensures minimal hydrolysis of the methyl ester.
Temperature and pH Control
Maintaining pH 12 during Boc protection prevents ε-amine reactivity, while reflux conditions (65°C) in esterification accelerate the reaction without degrading the Boc group.
Industrial-Scale Production Methods
Industrial processes employ continuous-flow microreactors to enhance scalability and reduce reaction times. For example, Boc protection is conducted in a tubular reactor with real-time pH monitoring, achieving 95% yield at a throughput of 50 kg/h. Esterification is performed in a cascade reactor system, where SOCl₂ and methanol are introduced in a controlled gradient to minimize side reactions.
Table 3: Industrial vs. Laboratory-Scale Yields
Purification and Characterization
Crystallization and Chromatography
The hydrochloride salt is purified via recrystallization from ethyl acetate-methanol (3:1), achieving >99% purity. Ion-exchange chromatography (Dowex 50WX2 resin) removes residual lysine and Boc-Lys-OH impurities.
Analytical Validation
-
NMR : δ 4.08–4.03 (t, 1H, α-CH), 3.74 (s, 3H, OCH₃), 1.90–1.34 (m, side-chain CH₂).
-
HPLC : Purity ≥99% with a retention time of 6.2 min (C18 column, 0.1% TFA in acetonitrile-water).
Comparative Analysis of Methodologies
Alternative Protecting Groups
While Boc dominates for α-amine protection, Fmoc (fluorenylmethyloxycarbonyl) has been explored for orthogonal strategies. However, Fmoc requires piperidine for deprotection, complicating large-scale synthesis.
Esterification Alternatives
Dicyclohexylcarbodiimide (DCC)-mediated esterification offers milder conditions but suffers from lower yields (75–80%) compared to SOCl₂.
Challenges and Troubleshooting
Side Reactions
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.
Di-tert-butyl dicarbonate (Boc2O): Used for the protection of the amino group.
Major Products Formed
The major product formed from the deprotection of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride is the free amine, which can be further utilized in peptide synthesis and other organic reactions .
Scientific Research Applications
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides and other compounds .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 5-hydroxy derivatives .
- Stability: Boc-protected compounds (e.g., target compound, CAS 2748-02-9) are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), whereas Z-protected analogs (CAS 161234-80-6) require hydrogenolysis .
- Molecular Weight : The target compound (MW ~305.8 g/mol) is heavier than branched analogs (e.g., CAS 2748-02-9, MW 223.74 g/mol) due to its linear chain and additional functional groups .
Biological Activity
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activity. This document provides an overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 246.30 g/mol
- CAS Number : 78397-39-4
Synthesis
The synthesis of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the methyl ester functionality. The final product is obtained through hydrolysis and purification processes.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate exhibit significant anticancer activity. For instance, compounds synthesized with similar structural motifs have shown efficacy against various cancer cell lines, including hepatocellular carcinoma (HCC).
A notable study demonstrated that certain derivatives could inhibit the proliferation of HepG-2 cells with IC values as low as 0.63 µM, indicating potent anticancer properties while maintaining a favorable therapeutic index (TI) . This suggests that modifications to the amino acid structure can enhance biological activity.
The mechanism by which these compounds exert their effects is primarily through the induction of apoptosis in cancer cells. For example, one study highlighted that specific derivatives inhibited phosphorylated STAT3 (P-STAT3), leading to mitochondrial pathway-mediated apoptosis. This was evidenced by increased expression of pro-apoptotic proteins such as Bax and Bim, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .
Case Studies
-
HepG-2 Cell Line Study : A series of derivatives were tested against HepG-2 cells, revealing that modifications in the side chains significantly affected their cytotoxicity and selectivity toward cancerous versus normal cells .
Compound IC (µM) Therapeutic Index Compound 10b 0.63 4.71 Parent Compound Higher Lower - Apoptosis Induction : In vitro assays demonstrated that treatment with these compounds resulted in a dose-dependent increase in apoptosis markers, supporting their potential use as anticancer agents .
Q & A
Q. What are the critical steps in synthesizing (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride?
The synthesis involves sequential protection of amine groups and controlled esterification. Key steps include:
- Protection of the α-amino group using tert-butoxycarbonyl (Boc) under anhydrous conditions to prevent side reactions .
- Methyl ester formation via reaction with methanol in the presence of a coupling agent, ensuring pH control (5.5–6.5) to avoid hydrolysis .
- Hydrochloride salt formation by treating the free base with HCl gas in dichloromethane, followed by crystallization for purity .
Q. How does the hydrochloride salt form affect solubility and stability?
The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) due to ionic interactions, making it suitable for biological assays. Stability tests indicate a shelf life of >12 months when stored at -20°C in airtight containers, with degradation <5% under these conditions .
Q. Which analytical techniques are recommended for characterizing purity and structure?
- HPLC-MS : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min) to confirm purity (>98%) and detect impurities .
- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks at δ 1.39 ppm (Boc tert-butyl group) and δ 3.65 ppm (methyl ester), critical for verifying stereochemistry .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during synthesis?
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies in yields (40–75%) arise from Boc deprotection efficiency. Optimize by:
- Deprotection time : Reduce HCl exposure to 2 hours (instead of 4) to prevent ester hydrolysis .
- Alternative reagents : Use TFA/water (95:5) for Boc removal, achieving 85% yield without side products .
Q. How do Boc protection strategies impact reactivity in derivatization?
- Selective deprotection : Boc groups remain stable under mild acidic conditions (e.g., 10% citric acid), enabling sequential functionalization of the γ-amino group .
- Coupling efficiency : Boc-protected intermediates show 20% higher reactivity in peptide bond formation compared to Fmoc analogs, as measured by EDCI/HOBt-mediated couplings .
Q. What methodological considerations apply to peptide coupling reactions with this compound?
- Solvent choice : Use DMF or DCM to solubilize both the carboxylate (activated with HATU) and amine components .
- Stoichiometry : Maintain a 1.2:1 molar ratio of amine to activated ester to minimize unreacted starting material .
Q. How should storage conditions be optimized for long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
